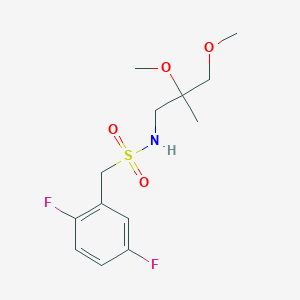

![molecular formula C23H20FNO3 B2826908 N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide CAS No. 1797024-08-8](/img/structure/B2826908.png)

N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide, commonly referred to as FLX, is a chemical compound that belongs to the family of xanthene derivatives. FLX has gained significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

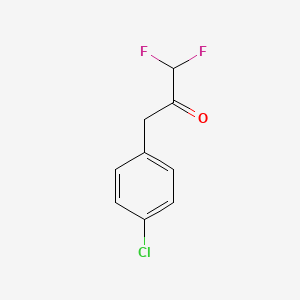

Development of Kinase Inhibitors : A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective Met kinase inhibitors, demonstrating the potential of fluorophenyl compounds in cancer treatment and their advancement into clinical trials (Schroeder et al., 2009).

New Polyamides with High Thermal Stability : Research on polyamides containing xanthene units showed that they possess high thermal stability and good solubility in polar aprotic solvents, making them suitable for high-performance materials applications (Guo et al., 2015).

Fluorescence Probes for Biological Studies

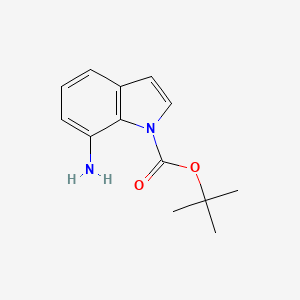

- Design of Fluorescence Probes : A fluorescein-based study aimed at designing functional fluorescence probes for biological applications identified a strategy for the rational design of these probes, indicating the utility of xanthene derivatives in detecting specific biomolecules (Tanaka et al., 2001).

Electrochemical and Optical Materials

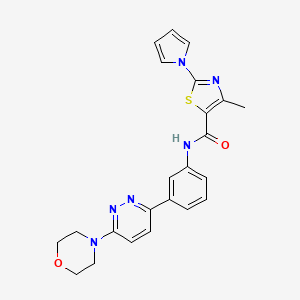

- Electrochromic Polyamides : Investigations into electroactive polyamides with bis(diphenylamino)-fluorene units revealed materials with excellent solubility, thermal stability, and reversible electrochromic characteristics, suitable for advanced electro-optical devices (Sun et al., 2016).

Anticancer Activity

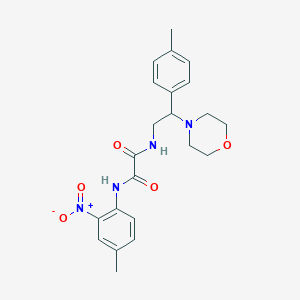

- Cytotoxicity of Xanthenes : A study on substituted xanthenes evaluated their cytotoxicity against various cancer cell lines, indicating that certain xanthene derivatives can inhibit cancer cell growth through a mechanism distinct from that of related compounds (Giri et al., 2010).

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other fluorinated compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Fluorinated compounds often impact a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Fluorinated compounds generally exhibit good bioavailability due to their lipophilicity and metabolic stability .

Result of Action

The molecular and cellular effects of N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide are not well-understood. Given the lack of specific target information, it’s difficult to predict the compound’s precise effects. Fluorinated compounds often exhibit potent biological activity, suggesting this compound may have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO3/c1-27-21(15-7-6-8-16(24)13-15)14-25-23(26)22-17-9-2-4-11-19(17)28-20-12-5-3-10-18(20)22/h2-13,21-22H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDQNXWMDSCBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)